6-ethyl 3-methyl 2-(1-ethyl-1H-pyrazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
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Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[(2-ethylpyrazole-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-4-22-12(6-8-19-22)15(23)20-16-14(17(24)26-3)11-7-9-21(10-13(11)28-16)18(25)27-5-2/h6,8H,4-5,7,9-10H2,1-3H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHXIAAQWAAMSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-ethyl 3-methyl 2-(1-ethyl-1H-pyrazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate represents a novel class of pyrazole derivatives that have garnered attention due to their potential biological activities. This article reviews the structural characteristics, biological activities, and research findings related to this compound.
Structural Characteristics
The compound belongs to a class of thienopyridine derivatives and features a complex structure that includes:
- A thieno[2,3-c]pyridine core.
- Two carboxylate groups which may enhance solubility and bioavailability.
- A pyrazole moiety that is known for its diverse biological properties.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 342.34 g/mol |
Antimicrobial Properties
Research has indicated that pyrazole derivatives exhibit significant antimicrobial activity against various pathogens. The compound has shown promise against:
- Bacterial strains such as E. coli and Staphylococcus aureus.
- Fungal strains , including Candida albicans.
In vitro studies demonstrated an IC value indicating effective inhibition of microbial growth, suggesting its potential use as an antimicrobial agent.
Antiparasitic Activity
The compound has been evaluated for its activity against protozoan parasites, particularly those responsible for diseases such as Chagas disease. A study highlighted that certain pyrazole derivatives showed:
- Inhibition of cruzipain , a cysteine protease critical for the survival of Trypanosoma cruzi.
- The compound exhibited a low cytotoxicity profile , with CC values greater than 500 µM in Vero cell lines, indicating safety for mammalian cells while maintaining efficacy against parasites .
Anti-inflammatory Effects
Preliminary studies suggest potential anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. The pyrazole derivatives have demonstrated:
- Inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), which are key mediators in inflammatory responses.
Research indicates that modifications in the chemical structure can significantly enhance these anti-inflammatory effects, making it a candidate for further development in treating inflammatory diseases .
Study on Trypanocidal Activity
A notable study focused on the structure-activity relationship (SAR) of similar pyrazole derivatives. It was found that:
- Compounds with specific modifications showed enhanced trypanocidal activity compared to standard treatments.
- The most active derivative had an IC value significantly lower than that of the reference drug benznidazole, indicating superior efficacy .
Table: Comparative Biological Activities
Scientific Research Applications
The compound 6-ethyl 3-methyl 2-(1-ethyl-1H-pyrazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential applications in drug development.
Structural Overview
The molecular formula of the compound is with a molecular weight of approximately 394.45 g/mol. Its structure features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds within the thieno[2,3-c]pyridine family. For instance, derivatives have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Case Study: Antibacterial Evaluation
A study evaluated the antibacterial effects of derivatives similar to the target compound against various bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 4 | 85 |
| Streptococcus pneumoniae | 2 | 90 |
| Escherichia coli | 8 | 70 |
The mechanism by which this compound exerts its antibacterial effects may involve:
- Inhibition of Cell Wall Synthesis: Disrupting peptidoglycan synthesis in bacterial cell walls.
- Biofilm Disruption: The compound has shown efficacy in reducing biofilm formation.
Anticancer Activity
Emerging research suggests that similar compounds may possess anticancer properties. The thieno[2,3-c]pyridine scaffold has been associated with inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes involved in disease pathways, particularly those related to inflammation and cancer progression.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) must be assessed through both in vitro and in vivo studies.
Key Pharmacokinetic Parameters
- Absorption: Likely good oral bioavailability due to its solubility profile.
- Distribution: Predicted to distribute widely due to lipophilicity.
- Metabolism: Expected to undergo hepatic metabolism; specific pathways need investigation.
- Excretion: Primarily renal elimination anticipated based on molecular weight.
Q & A
Q. What strategies reconcile discrepancies between computational predictions and experimental yields?
- Methodological Answer :
- Sensitivity Analysis : Identify parameters (e.g., solvent dielectric constant) with high uncertainty in simulations .
- Hybrid Workflows : Integrate high-throughput experimentation (HTE) with computational screening to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
